molecular formula C9H11B B1582043 1-(2-Bromoethyl)-4-methylbenzene CAS No. 6529-51-7

1-(2-Bromoethyl)-4-methylbenzene

Cat. No. B1582043
CAS RN: 6529-51-7
M. Wt: 199.09 g/mol
InChI Key: IAZCKSJRRRXZEY-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-methylbenzene is a halogenated organic compound. It is also known by its IUPAC name, 3-Fluoro-1-(2-bromoethyl)benzene. The compound is prepared by reacting 1-bromo-2 .


Synthesis Analysis

The synthesis of similar compounds involves multi-step processes, such as the two-step synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, employing condensation and cyclization reactions . These methods highlight the versatility and complexity of synthesizing related phenyl-ethanone derivatives.


Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as enaminones and other bromophenyl ethanones, reveal detailed hydrogen-bonding patterns and structural stability through intra- and intermolecular interactions. These studies contribute to understanding the geometric and electronic structure of 1-(2-Bromoethyl)-4-methylbenzene and similar molecules .


Chemical Reactions Analysis

Chemical reactions involving 1-(2-Bromoethyl)-4-methylbenzene derivatives often explore the reactivity of bromo and ethanone groups. For example, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) via the Delépine reaction demonstrates the reactivity of brominated ethanones under specific conditions .


Physical And Chemical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structures, are often characterized using various analytical techniques. The chemical properties, including reactivity, stability, and electronic structure of 1-(2-Bromoethyl)-4-methylbenzene derivatives, are crucial for their applications in synthesis and material science.

Scientific Research Applications

1. Electrochemical Bromofunctionalization of Alkenes

  • Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
  • Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
  • Results: Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

2. Synthesis of Masked β-Formylethyl Group

  • Application Summary: 2-(2-Bromoethyl)-1,3-dioxane provides a useful means of introducing a masked β-formylethyl group. The dioxane is more stable to acid, and the Grignard is thermally stable .
  • Methods of Application: Reaction of the Grignard with an acid chloride gives the ketone in high yield without further reaction to the tertiary alcohol. Subsequent hydrolysis of the 1,3-dioxane gives the β-ketoaldehyde .
  • Results: It is also used as a pharmaceutical intermediate .

3. Synthesis of Biphenylethane Derivatives

  • Application Summary: The symmetric biphenylethane derivatives without an EWG were obtained successfully as reference compounds starting from 1,2-bis (4-bromophenyl)ethane .
  • Methods of Application: Amine-functionalized derivatives are directly obtained through Sonogashira coupling between the bromophenyl compound and commercially available ethynylaniline .
  • Results: The research did not provide specific results or outcomes .

4. Applications in Pharmaceutical Synthesis

  • Application Summary: (2-Bromoethyl)benzene plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents .
  • Methods of Application: In a recent study, researchers utilized (2-Bromoethyl)benzene as a reactant to synthesize small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides. The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol .
  • Results: This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98%. The resulting compound served as a key intermediate in the production of β-peptidomimetics. These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides. They possessed a net positive charge and an amphipathic structure, consisting of lipophilic β2,2-amino acid coupled with a C-terminal L-arginine amide residue .

5. Synthesis of β-Peptidomimetics

  • Application Summary: (2-Bromoethyl)benzene has been used in the synthesis of small β-peptidomimetics, which are molecular structures that mimic the function of natural peptides .
  • Methods of Application: The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol .
  • Results: This reaction yielded Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate with a high yield of 98%. The resulting compound served as a key intermediate in the production of β-peptidomimetics .

6. Synthesis of 1-(2-Bromoethyl)-1H-pyrrole

  • Application Summary: 1-(2-Bromoethyl)-1H-pyrrole is a compound that can be synthesized from 1-(2-Bromoethyl)-4-methylbenzene .
  • Methods of Application: The specific methods of synthesis are not provided in the source .
  • Results: The resulting compound, 1-(2-Bromoethyl)-1H-pyrrole, can be used in further chemical reactions .

Safety And Hazards

Safety data sheets suggest that compounds similar to 1-(2-Bromoethyl)-4-methylbenzene may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-(2-bromoethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZCKSJRRRXZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341156
Record name 4-Methylphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-4-methylbenzene

CAS RN

6529-51-7
Record name 4-Methylphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylphenethyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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